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molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No. B1359269
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 25 mL RB flask fitted with magnetic stirrer was charged with 10 mL of dichloromethane. To the stirred solvent was added ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate (0.45 g, 2 mmol). The reaction mixture was cooled to 0° C. and boron tribromide (0.45 mL) was added drop wise. After stirred for 30 minutes, the reaction mixture was quenched with ethanol (1 mL) at 0° C. by slow addition. The reaction mixture was concentrated to distill off the solvent; ethyl acetate (10 mL) was added. The organic layer was washed with saturated NaHCO3 solution (10 mL), followed by brine solution (10 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as colorless oil (0.421 g, yield: 99.75%). 1H NMR (300 MHz, CDCl3): δ 6.93-6.99 (t, 1H), 6.43-6.48 (m, 2H), 5.54 (s, 1H), 4.02-4.09 (q, 2H), 2.79-2.85 (t, 2H), 2.50-2.55 (t, 2H), 1.14-1.19 (t, 3H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
99.75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)CCC(=O)OCC
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 25 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ethanol (1 mL) at 0° C. by slow addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
ADDITION
Type
ADDITION
Details
ethyl acetate (10 mL) was added
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)O)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.421 g
YIELD: PERCENTYIELD 99.75%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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